6,7-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}ethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
3-[2-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-9-10(2)19-16-21(15(9)23)12(7-24-16)3-14(22)20-5-11-4-17-8-18-13(11)6-20/h4,8,12H,3,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSKBMBWEHBZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CC4=CN=CN=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,7-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}ethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves multiple steps, including the formation of the thiazolo[3,2-a]pyrimidine core and the subsequent functionalization of the moleculeReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Research indicates that 6,7-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}ethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exhibits promising biological activities:
- Inhibition of Focal Adhesion Kinases : The compound has been shown to inhibit focal adhesion kinases (FAKs), which play a critical role in cancer cell signaling pathways. By blocking these kinases, the compound may reduce cell proliferation and promote apoptosis in cancer cells .
- Potential in Treating Proliferative Disorders : Its ability to interfere with cellular signaling pathways makes it a candidate for treating various proliferative disorders including certain cancers .
Pharmacological Applications
The primary applications of this compound lie in the fields of medicinal chemistry and pharmacology:
- Cancer Therapeutics : Due to its inhibitory effects on FAKs and potential to induce apoptosis in cancer cells, this compound is being investigated as a possible treatment for various cancers .
- Anti-inflammatory Agents : Some studies suggest that derivatives of thiazolo-pyrimidine compounds can exhibit anti-inflammatory properties which could be beneficial in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Refluxing with Solvents : The reaction mixture is often refluxed with solvents like ethanol or dioxane.
- Catalytic Reactions : Catalysts such as potassium hydroxide are used to facilitate the reactions.
- Characterization Techniques : Characterization is performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- In Vitro Studies on Cancer Cell Lines : Research demonstrated that treatment with this compound led to significant inhibition of cell growth in various cancer cell lines through its mechanism of action on FAKs .
- Animal Models : In vivo studies using animal models have shown promising results where administration of the compound reduced tumor growth significantly compared to control groups .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context. For example, in cancer research, it may inhibit the activity of certain kinases, leading to the suppression of tumor growth .
Comparison with Similar Compounds
When compared to similar compounds, 6,7-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}ethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one stands out due to its unique structural features and potential applications. Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives and pyrrolo[3,4-d]pyrimidine derivatives, which also exhibit biological activity and therapeutic potential. the specific arrangement of functional groups in this compound provides it with distinct properties and advantages in certain applications .
Biological Activity
The compound 6,7-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}ethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of thiazolo-pyrimidine derivatives , characterized by the presence of thiazole and pyrimidine rings. Its chemical formula is with a molecular weight of approximately 305.37 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Inhibition of Tubulin Assembly : Similar to other pyrrolo[2,3-d]pyrimidine derivatives, it disrupts microtubule dynamics, leading to mitotic delay and subsequent cell death. In studies involving HeLa cells, the compound demonstrated a potent impact on microtubulin dynamics and spindle morphology .
- Cell Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells. For instance, it was found to significantly induce apoptotic pathways in specific cell lines with IC50 values indicating effective cytotoxicity .
- Targeting Kinases : The compound shows potential as an inhibitor of various kinases involved in cancer progression. Specific studies have reported its ability to inhibit Aurora-A kinase and other related pathways critical for tumor growth and survival .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study 1 : A study evaluated the anticancer effects of the compound on A549 lung cancer cells and reported an IC50 value of around 14 µM, indicating substantial growth inhibition .
- Study 2 : Another investigation focused on its activity against MCF-7 breast cancer cells where it displayed significant cytotoxicity with an IC50 value of approximately 8 µM. The study concluded that the compound could be a promising candidate for further development in breast cancer therapies .
The mechanisms through which this compound exerts its biological effects include:
- Microtubule Disruption : By interfering with tubulin polymerization, it leads to cell cycle arrest at the metaphase stage.
- Apoptotic Pathways Activation : The compound activates caspase-dependent pathways contributing to programmed cell death.
Data Summary Table
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 | 14 | Tubulin assembly inhibition |
| Anticancer | MCF-7 | 8 | Apoptosis induction |
| Aurora-A Kinase Inhibition | Various | 0.067 | Kinase pathway disruption |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield and purity?
- Methodology : Multi-step synthesis involving condensation of pyrrolo[3,4-d]pyrimidine precursors with thiazolo[3,2-a]pyrimidine intermediates. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization steps to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalysts : Use potassium carbonate or similar bases to facilitate nucleophilic substitutions .
- Analytical validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s stereochemistry and spatial conformation be rigorously characterized?
- Advanced techniques :
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., torsion angles of the pyrrolo-pyrimidine moiety) .
- 2D NMR : Use NOESY or COSY to confirm proximity of methyl groups at positions 6 and 7 .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported reaction yields for analogous thiazolo-pyrimidine derivatives?
- Data analysis :
- Side reactions : Competing oxidation of the pyrrolo[3,4-d]pyrimidine core under aerobic conditions reduces yield; inert atmospheres (N) are critical .
- Solvent polarity : Lower yields in non-polar solvents (e.g., toluene) due to poor intermediate solubility .
- Mitigation : Optimize stoichiometry of carbonylating agents (e.g., ethyl chloroformate) to suppress dimerization .
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?
- Computational modeling :
- DFT calculations : Predict electrophilic sites (e.g., C-2 of thiazolo-pyrimidine) using frontier molecular orbital analysis .
- Experimental validation : React with Grignard reagents or amines to track substitution patterns via F NMR (if fluorinated analogs are synthesized) .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for related compounds?
- Methodological adjustments :
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., oxidation of the methyl groups) .
- Formulation optimization : Encapsulate the compound in liposomes to enhance bioavailability .
Experimental Design and Data Interpretation
Q. How can researchers design assays to evaluate the compound’s inhibition of kinase targets while minimizing off-target effects?
- Protocol :
- Kinase profiling : Use a panel of 50+ recombinant kinases (e.g., JAK2, EGFR) at 1 µM compound concentration .
- Counter-screens : Include unrelated enzymes (e.g., phosphatases) to rule out nonspecific binding .
- Data normalization : Express IC values relative to positive controls (e.g., staurosporine) to account for assay variability .
Q. What analytical workflows validate the compound’s stability under physiological conditions?
- Steps :
pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
Photostability : Expose to UV light (300–400 nm) and quantify isomerization by chiral HPLC .
Structural and Functional Comparisons
Q. How does this compound’s bioactivity compare to structurally simplified analogs lacking the pyrrolo-pyrimidine moiety?
- Case study :
- Analog synthesis : Replace the pyrrolo[3,4-d]pyrimidine with a benzene ring; test against cancer cell lines (e.g., MCF-7).
- Results : Simplified analogs show 10-fold lower potency, confirming the critical role of the fused heterocycle in target binding .
Tables for Key Data
| Parameter | Optimal Conditions | References |
|---|---|---|
| Reaction temperature | 60–80°C for cyclization | |
| HPLC purity threshold | >95% (C18 column, acetonitrile/water) | |
| IC (kinase X) | 0.12 µM (vs. 0.08 µM for staurosporine) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
